4-Bromo-2-ethenylphenol
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Overview
Description
4-Bromo-2-ethenylphenol is an organic compound with the molecular formula C8H7BrO It is a derivative of phenol, where the hydrogen atom at the 4-position is replaced by a bromine atom and the hydrogen atom at the 2-position is replaced by an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethenylphenol can be achieved through several methods. One common approach involves the bromination of 2-ethenylphenol using bromine in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and minimize side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous bromination processes. For example, a method utilizing the continuous bromination of paracresol has been developed to produce 2-bromo-4-methylphenol, which can be further modified to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-ethenylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: 4-Bromo-2-ethylphenol
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-ethenylphenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-ethenylphenol involves its interaction with specific molecular targets. The bromine atom and the ethenyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the ethenyl group can undergo polymerization reactions, leading to the formation of polymeric materials .
Comparison with Similar Compounds
Similar Compounds
4-Vinylphenol: Similar structure but lacks the bromine atom.
4-Ethynylphenol: Similar structure but contains an ethynyl group instead of an ethenyl group.
2-Bromo-4-ethylphenol: Similar structure but the ethenyl group is replaced by an ethyl group.
Uniqueness
4-Bromo-2-ethenylphenol is unique due to the presence of both a bromine atom and an ethenyl group on the phenol ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-bromo-2-ethenylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c1-2-6-5-7(9)3-4-8(6)10/h2-5,10H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSJFSDJOCXVQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC(=C1)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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